N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Overview
Description
N-(2-bicyclo[221]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide is a complex organic compound that features a bicyclic heptane structure, a naphthalene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the naphthalene ring: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the naphthalene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-bicyclo[22
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Materials Science: In the development of novel polymers or materials with specific properties.
Biology: As a probe or ligand in biochemical studies.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(phenyl)amino]acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(biphenyl)amino]acetamide: Contains a biphenyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide may confer unique electronic and steric properties, potentially leading to different reactivity and interactions compared to similar compounds with phenyl or biphenyl groups.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-26(24,25)22(19-8-4-6-15-5-2-3-7-17(15)19)13-20(23)21-18-12-14-9-10-16(18)11-14/h2-8,14,16,18H,9-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWKVAHFUBICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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